molecular formula C19H15Cl2N3OS B12203206 5-chloro-N-(3-chlorophenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

5-chloro-N-(3-chlorophenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B12203206
M. Wt: 404.3 g/mol
InChI Key: CPKRJRHPTCTGEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted with a chlorine atom at position 5, a carboxamide group linked to a 3-chlorophenyl ring at position 4, and a sulfanyl group at position 2 bearing a 3-methylbenzyl substituent.

Properties

Molecular Formula

C19H15Cl2N3OS

Molecular Weight

404.3 g/mol

IUPAC Name

5-chloro-N-(3-chlorophenyl)-2-[(3-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C19H15Cl2N3OS/c1-12-4-2-5-13(8-12)11-26-19-22-10-16(21)17(24-19)18(25)23-15-7-3-6-14(20)9-15/h2-10H,11H2,1H3,(H,23,25)

InChI Key

CPKRJRHPTCTGEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC(=CC=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3-chlorophenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones.

    Introduction of Chloro and Sulfanyl Groups: The chloro and sulfanyl groups are introduced through nucleophilic substitution reactions. For instance, the chloro group can be introduced using thionyl chloride, while the sulfanyl group can be added using thiol reagents under basic conditions.

    Final Coupling: The final step involves coupling the pyrimidine derivative with 3-chlorophenyl and 3-methylbenzyl groups using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(3-chlorophenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(3-chlorophenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-chlorophenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physical-Chemical Properties and Structural Insights

Melting Points and Solubility

  • Hydroxybenzamide Analogs () : Melting points range from 207°C to 258°C, correlating with substituent polarity. The hydroxyl group in these analogs increases crystallinity but reduces lipophilicity compared to the target compound’s pyrimidine-sulfanyl structure .
  • Sulfanyl vs. Sulfonyl Derivatives : Sulfonyl groups (e.g., ) typically raise melting points due to stronger intermolecular forces but may compromise cell penetration .

Crystallographic Data

  • Hydrogen Bonding () : Analogs with sulfanylacetamide groups form intramolecular N–H⋯N bonds, stabilizing their conformations. The target compound’s 3-methylbenzylsulfanyl group may disrupt such interactions, favoring alternative packing modes .
  • Molecular Conformations () : Pyrimidine derivatives with trifluoromethyl groups exhibit distinct dihedral angles (42°–62°), suggesting that the target compound’s substituents could similarly influence its bioactive conformation .

Data Tables

Table 2: Substituent Effects on Properties

Substituent Polarity Lipophilicity (LogP)† Bioactivity Impact
3-Methylbenzylsulfanyl Low High Enhanced membrane permeability
Methylsulfanyl Moderate Moderate Improved solubility
Hydroxyl (benzamide) High Low Reduced bioavailability
Trifluoromethyl () High Moderate Enzyme inhibition

†Estimated based on substituent contributions.

Biological Activity

5-chloro-N-(3-chlorophenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Chemical Formula : C15_{15}H14_{14}Cl2_{2}N3_{3}OS
  • Molecular Weight : 345.25 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the pyrimidine ring and the sulfanyl group enhances its binding affinity to target sites, potentially modulating enzymatic activity and influencing cellular pathways.

Anticancer Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to 5-chloro-N-(3-chlorophenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide have shown potent cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-70.09 ± 0.0085
A5490.03 ± 0.0056
HCT11625.1
PC321.5

The compound's anticancer activity is thought to be linked to its ability to inhibit key signaling pathways involved in tumor growth and survival.

Antimicrobial Activity

In vitro studies have also highlighted the antimicrobial properties of this compound against various bacterial strains, including:

Microbial Strain Minimum Inhibitory Concentration (MIC)
E. coli<100 µg/mL
S. aureus<100 µg/mL
K. pneumoniae<100 µg/mL
C. albicans<100 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Pyrimidine derivatives have been reported to exhibit anti-inflammatory activities. The specific mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Case Studies

  • Antitumor Efficacy in Animal Models :
    A study evaluated the antitumor effects of similar pyrimidine compounds in mouse models with S180 tumors. The results indicated a significant reduction in tumor size, suggesting that these compounds could be effective in clinical applications for cancer treatment.
  • Enzyme Inhibition Studies :
    Research on enzyme inhibition has shown that derivatives of this compound can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatments, including Alzheimer's disease.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.